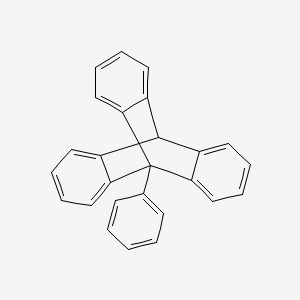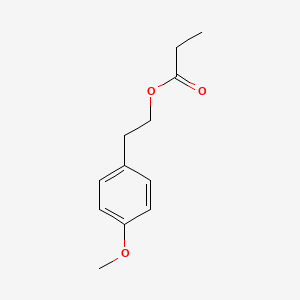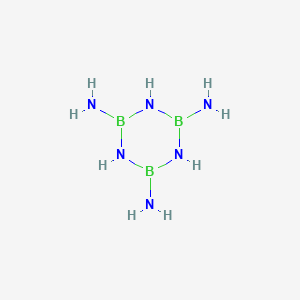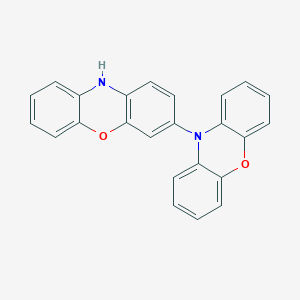
Borane, chlorobis(4-methylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Borane, chlorobis(4-methylphenyl)-, also known as chlorobis(4-methylphenyl)borane, is an organoboron compound with the molecular formula C14H14BCl. This compound is characterized by the presence of a boron atom bonded to two 4-methylphenyl groups and one chlorine atom. It is a valuable reagent in organic synthesis, particularly in the field of organoboron chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of borane, chlorobis(4-methylphenyl)- typically involves the reaction of 4-methylphenylboronic acid with thionyl chloride. The reaction proceeds under anhydrous conditions to yield the desired product. The general reaction can be represented as follows: [ \text{4-Methylphenylboronic acid} + \text{Thionyl chloride} \rightarrow \text{Borane, chlorobis(4-methylphenyl)-} + \text{By-products} ]
Industrial Production Methods: Industrial production of borane, chlorobis(4-methylphenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: Borane, chlorobis(4-methylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of new organoboron compounds.
Oxidation Reactions: The compound can be oxidized to form boronic acids or boronate esters.
Reduction Reactions: Under certain conditions, the compound can be reduced to form borohydrides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: New organoboron compounds with different functional groups.
Oxidation Reactions: Boronic acids or boronate esters.
Reduction Reactions: Borohydrides.
Applications De Recherche Scientifique
Borane, chlorobis(4-methylphenyl)- has a wide range of applications in scientific research:
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a precursor for the synthesis of biologically active molecules.
Mécanisme D'action
The mechanism of action of borane, chlorobis(4-methylphenyl)- in chemical reactions involves the interaction of the boron atom with various nucleophiles or electrophiles. The boron atom, being electron-deficient, readily forms bonds with electron-rich species. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the transfer of organic groups to palladium, leading to the formation of new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Borane, chlorobis(pentafluorophenyl)-: Similar structure but with pentafluorophenyl groups instead of 4-methylphenyl groups.
Borane, chlorobis(phenyl)-: Contains phenyl groups instead of 4-methylphenyl groups.
Borane, chlorobis(2-methylphenyl)-: Contains 2-methylphenyl groups instead of 4-methylphenyl groups.
Uniqueness: Borane, chlorobis(4-methylphenyl)- is unique due to the presence of 4-methylphenyl groups, which impart specific electronic and steric properties. These properties influence its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.
Propriétés
Numéro CAS |
13272-74-7 |
|---|---|
Formule moléculaire |
C14H14BCl |
Poids moléculaire |
228.53 g/mol |
Nom IUPAC |
chloro-bis(4-methylphenyl)borane |
InChI |
InChI=1S/C14H14BCl/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Clé InChI |
USNYUYXBNBRRHI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


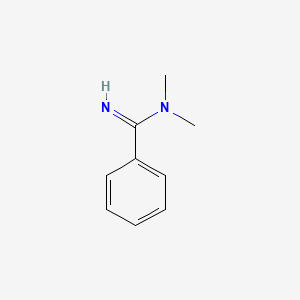
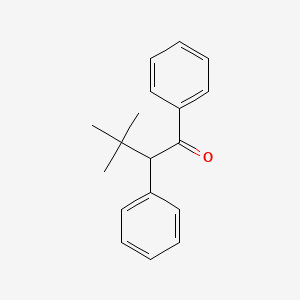
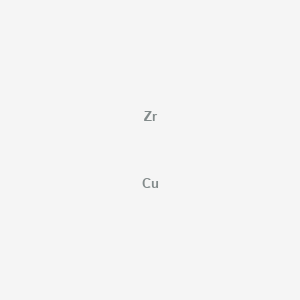
![2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B14715305.png)
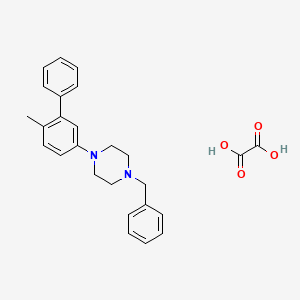
![N,N'-Bis[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B14715329.png)


